molecular formula C14H23NO4 B13910330 ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate

ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate

Cat. No.: B13910330
M. Wt: 269.34 g/mol
InChI Key: CPLPZQLLSROGLK-WDEREUQCSA-N
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Description

Ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound features a cyclohexene ring substituted with an ethyl ester and a tert-butyl carbamate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the ethyl ester group: This step often involves esterification reactions using ethanol and an appropriate acid catalyst.

    Addition of the tert-butyl carbamate group: This can be done through a carbamation reaction using tert-butyl chloroformate and an amine.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate can be compared with similar compounds such as:

    Ethyl (1S,5S)-5-amino-cyclohex-3-ene-1-carboxylate: This compound lacks the tert-butyl carbamate group, making it less bulky and potentially less selective in its interactions.

    Ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate: This compound has a fully saturated cyclohexane ring, which may affect its reactivity and binding properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an ester and a carbamate group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl (1S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C14H23NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h6,8,10-11H,5,7,9H2,1-4H3,(H,15,17)/t10-,11+/m0/s1

InChI Key

CPLPZQLLSROGLK-WDEREUQCSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC=C[C@H](C1)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CC=CC(C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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